

N-Methylformanilide: A High-Boiling Point Solvent for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methylformanilide*

Cat. No.: B046363

[Get Quote](#)

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide (NMF) is a versatile organic compound that serves as a high-boiling point, polar aprotic solvent in a variety of chemical syntheses. Its excellent solvating power for a wide range of organic and inorganic compounds, coupled with its high thermal stability, makes it a valuable alternative to other high-boiling point solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This document provides detailed application notes and experimental protocols for the use of **N-Methylformanilide** in advanced organic synthesis, with a focus on reactions requiring elevated temperatures.

Physicochemical Properties of N-Methylformanilide

A comprehensive understanding of the physical and chemical properties of **N-Methylformanilide** is crucial for its effective application as a high-boiling point solvent. These properties dictate the reaction conditions under which it can be employed and inform purification strategies.

Property	Value
Molecular Formula	C ₈ H ₉ NO
Molecular Weight	135.16 g/mol
Boiling Point	243-244 °C
Melting Point	8-13 °C
Density	1.095 g/mL at 25 °C
Refractive Index	n ₂₀ /D 1.561
Flash Point	127 °C
Solubility	Soluble in most organic solvents; slightly soluble in water.

Key Applications in Organic Synthesis

N-Methylformanilide's high boiling point and polarity make it an ideal solvent for reactions that are sluggish at lower temperatures or require good solubility of polar reagents and intermediates. Key applications include:

- **Nucleophilic Aromatic Substitution (S_NAr) Reactions:** NMF can facilitate S_NAr reactions, which often require high temperatures to proceed at a reasonable rate, particularly with less reactive aryl halides. Its ability to dissolve both the aryl halide and the nucleophile promotes efficient reaction.
- **Ullmann Condensation Reactions:** Traditionally, Ullmann condensations for the formation of C-O and C-N bonds require high-boiling polar solvents.^[1] NMF serves as an excellent medium for these copper-catalyzed cross-coupling reactions, enabling the synthesis of diaryl ethers and diaryl amines.
- **Synthesis of Heterocyclic Compounds:** The construction of various heterocyclic scaffolds often involves condensation and cyclization reactions that benefit from high temperatures. NMF provides a stable reaction medium for the synthesis of a wide array of nitrogen-containing heterocycles.

- Vilsmeier-Haack and Related Formylation Reactions: While NMF can act as a formylating reagent in the Vilsmeier-Haack reaction in the presence of an activating agent like phosphorus oxychloride, it can also serve as the solvent for such transformations, particularly when higher temperatures are required.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing **N-Methylformanilide**.

Protocol 1: Synthesis of N-Methylformanilide

This protocol details the preparation of **N-Methylformanilide** from N-methylaniline and formic acid, a common laboratory-scale synthesis.

Materials:

- N-methylaniline
- Formic acid (85-90%)
- Toluene
- Round-bottom flask (3 L)
- Distillation column and condenser
- Modified Claisen flask

Procedure:

- In a 3-L round-bottom flask equipped with a distillation column and condenser, combine 321 g (3 moles) of N-methylaniline, 300 g of formic acid (85-90%), and 1.8 L of toluene.[2]
- Heat the mixture and distill slowly. The toluene-water azeotrope will distill at a vapor temperature of 87-88 °C.[2]

- Continue the distillation until all the water has been removed, indicated by a rise in the vapor temperature to 108-110 °C. This typically takes 5-6 hours, and approximately 1.5 L of toluene will be collected.[\[2\]](#)
- After the reaction is complete, transfer the residue to a modified Claisen flask.[\[2\]](#)
- Purify the product by vacuum distillation, collecting the fraction boiling at 114-121 °C/8 mm Hg.[\[2\]](#)

Expected Yield: 93-97%[\[2\]](#)

Protocol 2: Vilsmeier-Haack Formylation of N,N-Dimethylaniline using N-Methylformanilide

This protocol illustrates the use of **N-Methylformanilide** as a formylating agent in the synthesis of 4-(Dimethylamino)benzaldehyde. While NMF is a reagent here, this reaction is often performed at elevated temperatures where NMF's high boiling point is advantageous.

Materials:

- **N-Methylformanilide**
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylaniline
- Anhydrous Dichloromethane (CH_2Cl_2)
- Crushed ice
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

- Hexane and Ethyl Acetate

Procedure:

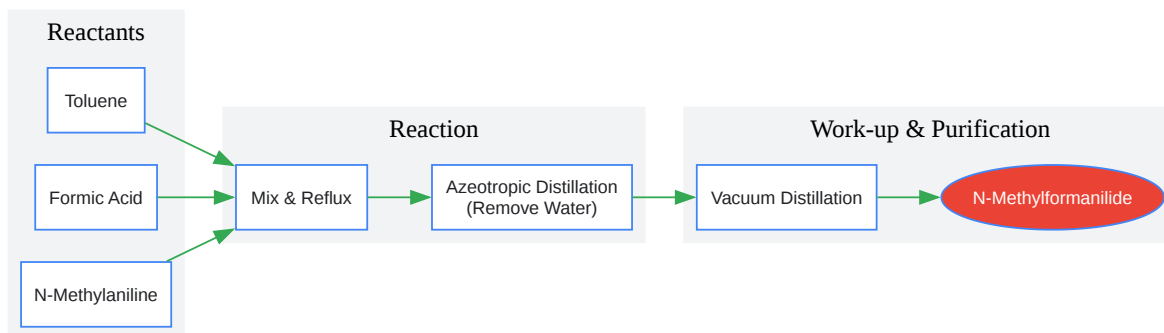
- Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve **N-Methylformanilide** (1.0 eq) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0 °C using an ice bath.[3]
- Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.[3]
- Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.[3]
- Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
- Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice.[3]
- Slowly neutralize the mixture with a saturated solution of sodium bicarbonate.[3]
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[3]
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[3]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[3]

Quantitative Data for Vilsmeier-Haack Formylation:

Parameter	Value
Substrate	N,N-Dimethylaniline
Formylating Agent	N-Methylformanilide
Activating Agent	Phosphorus Oxychloride (POCl ₃)
Reaction Solvent	Dichloromethane (CH ₂ Cl ₂)
Reaction Temperature	0 °C to Room Temperature
Reaction Time	2-4 hours
Typical Yield	75-85%

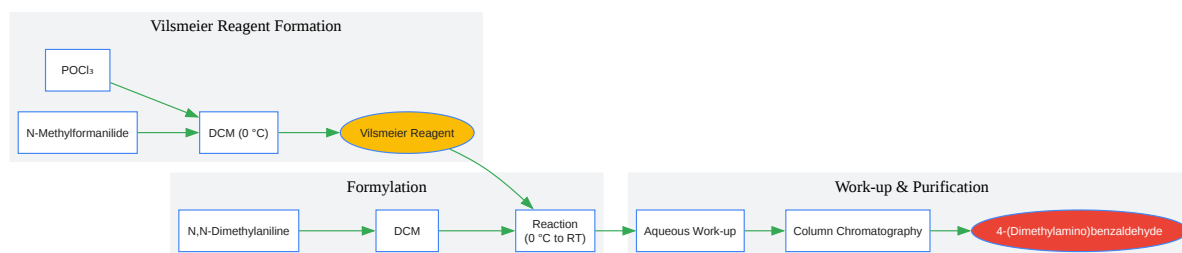
Visualizing Reaction Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in synthesis.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-Methylformanilide**.



[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack formylation experimental workflow.

Safety Considerations

N-Methylformanilide is harmful if swallowed and may cause an allergic skin reaction. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Methylformanilide is a valuable high-boiling point solvent for a range of organic transformations. Its thermal stability and ability to dissolve a variety of substrates make it particularly suitable for reactions requiring high temperatures, such as nucleophilic aromatic substitutions and Ullmann condensations. The provided protocols and workflows serve as a guide for researchers and professionals in the effective and safe utilization of **N-Methylformanilide** in their synthetic endeavors. Further exploration of its applications in modern synthetic chemistry is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N-Methylformanilide: A High-Boiling Point Solvent for Advanced Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046363#using-n-methylformanilide-as-a-high-boiling-point-solvent-in-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

